molecular formula C12H13ClF2O2 B7999388 3,5-Difluoro-4-iso-pentoxybenzoyl chloride

3,5-Difluoro-4-iso-pentoxybenzoyl chloride

Cat. No.: B7999388
M. Wt: 262.68 g/mol
InChI Key: DQLKPQKQBHGLEZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iso-pentoxybenzoyl chloride is an organic compound with the molecular formula C12H13ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and an iso-pentoxy group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-iso-pentoxybenzoyl chloride typically involves the reaction of 3,5-difluorobenzoic acid with iso-pentanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction proceeds through the formation of an ester intermediate, which is then converted to the acyl chloride by the action of the dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-iso-pentoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions, often in the presence of a base like pyridine or triethylamine.

    Hydrolysis: This reaction typically occurs in aqueous conditions, sometimes with the addition of a base or acid to catalyze the process.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

3,5-Difluoro-4-iso-pentoxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoyl Chloride: Lacks the iso-pentoxy group, making it less sterically hindered and potentially more reactive.

    4-Iso-pentoxybenzoyl Chloride: Lacks the fluorine substituents, which can affect its reactivity and the properties of the resulting products.

    3,5-Difluoro-4-methoxybenzoyl Chloride: Contains a methoxy group instead of an iso-pentoxy group, which can influence its solubility and reactivity.

Uniqueness

3,5-Difluoro-4-iso-pentoxybenzoyl chloride is unique due to the combination of fluorine atoms and the iso-pentoxy group. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, while the iso-pentoxy group can provide steric hindrance and influence the compound’s solubility and reactivity.

Properties

IUPAC Name

3,5-difluoro-4-(3-methylbutoxy)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2O2/c1-7(2)3-4-17-11-9(14)5-8(12(13)16)6-10(11)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKPQKQBHGLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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